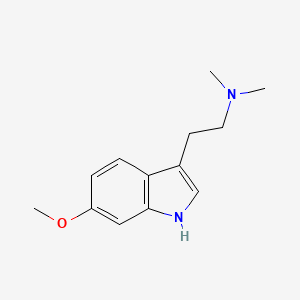

6-Methoxy DMT

Description

Properties

IUPAC Name |

2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-15(2)7-6-10-9-14-13-8-11(16-3)4-5-12(10)13/h4-5,8-9,14H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOWBKXVYZRYSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101252730 | |

| Record name | 6-Methoxy-N,N-dimethyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2426-88-2 | |

| Record name | 6-Methoxy-N,N-dimethyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2426-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-N,N-dimethyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of 6-Methoxy-DMT: A Technical Guide to a Non-Hallucinogenic Tryptamine

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-N,N-dimethyltryptamine (6-MeO-DMT) is a tryptamine (B22526) derivative that, while structurally similar to the potent psychedelics N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), is distinguished by its lack of hallucinogenic properties. This technical guide provides a comprehensive overview of the history of its discovery, its synthesis, and its initial pharmacological characterization. For researchers and drug development professionals, understanding the subtle structural modifications that abolish psychedelic activity while retaining interaction with serotonergic systems is of significant interest for the development of novel therapeutics.

Historical Discovery and Early Characterization

6-MeO-DMT was first reported in the scientific literature in 1968 as part of a structure-activity relationship (SAR) study on serotonergic tryptamines.[1] Unlike its better-known isomers, 6-MeO-DMT did not gain notoriety as a psychedelic compound. In fact, subsequent research solidified its classification as non-hallucinogenic. A key study by Glennon et al. in 1983 demonstrated that 6-MeO-DMT did not substitute for the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) in drug discrimination studies in rats, a standard animal model for predicting hallucinogenic potential in humans.[2] This lack of psychoactivity is a defining characteristic of the compound.

While briefly mentioned in Alexander Shulgin's book "TiHKAL (Tryptamines I Have Known and Loved)," its properties and effects were not described, further highlighting its divergence from the classic psychedelic tryptamines.[1]

Synthesis of 6-Methoxy-DMT

The synthesis of 6-MeO-DMT, like other tryptamines, typically starts from a substituted indole (B1671886) precursor, in this case, 6-methoxyindole (B132359). The Speeter-Anthony tryptamine synthesis is a widely recognized method for preparing such compounds.[3]

Experimental Protocol: Speeter-Anthony Tryptamine Synthesis (Adapted for 6-MeO-DMT)

This protocol is a representative example based on established methods for tryptamine synthesis.

Step 1: Synthesis of 6-Methoxyindole-3-glyoxylyl chloride

-

A solution of 6-methoxyindole (1 equivalent) in anhydrous diethyl ether is cooled to 0°C in an ice bath.

-

Oxalyl chloride (1.1 equivalents) is added dropwise with stirring.

-

The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 1 hour.

-

The resulting precipitate, 6-methoxyindole-3-glyoxylyl chloride, is filtered, washed with cold diethyl ether, and dried under vacuum.

Step 2: Synthesis of N,N-dimethyl-6-methoxyindole-3-glyoxylamide

-

The crude 6-methoxyindole-3-glyoxylyl chloride is suspended in a fresh portion of anhydrous diethyl ether.

-

The mixture is cooled to 0°C, and an excess of anhydrous dimethylamine (B145610) gas is bubbled through the suspension, or a solution of dimethylamine in a suitable solvent is added dropwise.

-

The reaction is stirred for 2 hours at room temperature.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield N,N-dimethyl-6-methoxyindole-3-glyoxylamide.

Step 3: Reduction to 6-Methoxy-N,N-dimethyltryptamine

-

A solution of N,N-dimethyl-6-methoxyindole-3-glyoxylamide (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LAH) (2-3 equivalents) in anhydrous THF at 0°C.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

After cooling to 0°C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

The resulting solids are filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure, and the crude product can be purified by column chromatography or crystallization to yield 6-methoxy-N,N-dimethyltryptamine.

Diagram of the Speeter-Anthony Synthesis for 6-MeO-DMT

References

Technical Guide: 6-Methoxy-N,N-dimethyltryptamine (6-MeO-DMT)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Data

This section provides fundamental chemical identifiers and properties of 6-Methoxy-N,N-dimethyltryptamine (6-MeO-DMT), a tryptamine (B22526) derivative of interest for its unique pharmacological profile.

| Property | Value | Reference |

| CAS Number | 2426-88-2 | [1][2] |

| Molecular Formula | C₁₃H₁₈N₂O | [3] |

| Molecular Weight | 218.30 g/mol | [3] |

| IUPAC Name | 2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine | [3][4] |

| Synonyms | 6-Methoxy-DMT, 6-OMe-DMT | [4] |

Synthesis and Analytical Characterization

General Synthetic Workflow:

Caption: General workflow for the synthesis of 6-MeO-DMT.

Analytical Characterization:

The characterization and purity assessment of the synthesized 6-MeO-DMT would involve a suite of analytical techniques.[7][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for tryptamine analysis.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Pharmacological Profile

6-MeO-DMT is a serotonin (B10506) receptor agonist.[3][12] A key distinguishing feature of 6-MeO-DMT is its classification as a non-hallucinogenic 5-HT2A receptor agonist.[3][12] This contrasts with its isomers, such as the potent psychedelic 5-MeO-DMT. The non-hallucinogenic property is thought to be related to its specific signaling profile at the 5-HT2A receptor.

Receptor Binding Affinities:

Quantitative data on the binding affinity (Ki) of 6-MeO-DMT at various serotonin receptors is crucial for understanding its pharmacological profile. While comprehensive data is limited, available information indicates a lower affinity for key serotonin receptors compared to its well-known analogs.

| Receptor Subtype | 6-MeO-DMT Ki (nM) | Comparison | Reference |

| 5-HT1A | Significantly higher than 5-MeO-DMT (approx. 110-fold lower affinity) | Lower affinity indicates weaker binding. | [3] |

| 5-HT2A | Significantly higher than DMT and 5-MeO-DMT (6-fold lower affinity than DMT; 12- to 43-fold lower than 5-MeO-DMT) | Lower affinity indicates weaker binding. | [3] |

| 5-HT2 (human) | Binds to this receptor site. | Qualitative binding confirmed. | [4] |

| 5-HT6 (human) | Binds to this receptor site. | Qualitative binding confirmed. | [4] |

Signaling Pathways

The hallucinogenic effects of tryptamines are primarily mediated through the activation of the 5-HT2A receptor, which is a Gq-coupled receptor.[5] Activation of this receptor typically leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, leads to an increase in intracellular calcium and activation of protein kinase C (PKC).

The non-hallucinogenic nature of 6-MeO-DMT, despite being a 5-HT2A receptor agonist, suggests a biased agonism or a differential engagement of downstream signaling pathways. It is hypothesized that non-hallucinogenic 5-HT2A agonists may preferentially activate certain signaling cascades (e.g., those promoting neuroplasticity) without strongly engaging the pathways linked to hallucinogenic effects.[1][2][12][13]

Proposed Signaling Pathway for a Non-Hallucinogenic 5-HT2A Agonist:

Caption: Proposed biased signaling of 6-MeO-DMT at the 5-HT2A receptor.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible study of 6-MeO-DMT. The following are generalized protocols for key pharmacological assays, which should be optimized for specific experimental conditions.

1. Radioligand Binding Assay for Serotonin Receptors

This protocol is used to determine the binding affinity (Ki) of 6-MeO-DMT for various serotonin receptor subtypes.

-

Objective: To quantify the affinity of 6-MeO-DMT for specific serotonin receptors.

-

Principle: This is a competitive binding assay where the test compound (6-MeO-DMT) competes with a radiolabeled ligand for binding to the receptor.

-

Materials:

-

Cell membranes expressing the target serotonin receptor subtype (e.g., from HEK293 cells).

-

Radiolabeled ligand specific for the receptor subtype (e.g., [³H]ketanserin for 5-HT2A).

-

6-MeO-DMT stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of 6-MeO-DMT.

-

In a 96-well plate, add the cell membranes, radiolabeled ligand, and varying concentrations of 6-MeO-DMT or vehicle.

-

Incubate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

-

2. Functional Assay: Calcium Flux Assay for 5-HT2A Receptor Activation

This protocol measures the functional activity of 6-MeO-DMT at the Gq-coupled 5-HT2A receptor by detecting changes in intracellular calcium levels.

-

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of 6-MeO-DMT as a 5-HT2A receptor agonist.

-

Principle: Activation of the 5-HT2A receptor leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.

-

Materials:

-

Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

6-MeO-DMT stock solution.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

96-well black-walled, clear-bottom plates.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Plate the cells in 96-well plates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Prepare serial dilutions of 6-MeO-DMT.

-

Place the plate in a fluorescence microplate reader and measure the baseline fluorescence.

-

Add varying concentrations of 6-MeO-DMT to the wells.

-

Measure the fluorescence intensity over time to detect the increase in intracellular calcium.

-

Plot the peak fluorescence response against the concentration of 6-MeO-DMT to generate a dose-response curve and determine the EC₅₀ and Emax values.

-

Experimental Workflow Diagram:

Caption: Overall experimental workflow for the study of 6-MeO-DMT.

References

- 1. Serotonin 2A Receptor (5-HT2AR) Agonists: Psychedelics and Non-Hallucinogenic Analogues as Emerging Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropsychopharmacology of hallucinogenic and non-hallucinogenic 5-HT2A receptor agonists. — Department of Pharmacology [pharm.ox.ac.uk]

- 3. 6-MeO-DMT - Wikipedia [en.wikipedia.org]

- 4. Pharmacological Mechanism of the Non-hallucinogenic 5-HT2A Agonist Ariadne and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research? | MDPI [mdpi.com]

- 6. Synthesis of Deuterated N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repositorio.ufba.br [repositorio.ufba.br]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Evidence that 5-HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non-psychedelic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of 6-Methoxy-DMT and Related Tryptamines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the natural sources of 6-Methoxy-N,N-dimethyltryptamine (6-MeO-DMT). A comprehensive review of available scientific literature indicates a significant lack of evidence for the natural occurrence of 6-MeO-DMT in any plant or animal species. In contrast, its isomers, N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), are well-documented and found in a wide variety of natural sources. This guide provides an in-depth overview of the natural sources, quantitative analysis, and experimental protocols for the extraction and identification of DMT and 5-MeO-DMT. Furthermore, it explores the biosynthetic pathways of these compounds and proposes a hypothetical pathway for 6-MeO-DMT, offering a valuable resource for researchers in the field of psychoactive compounds and drug development.

Introduction: The Scarcity of 6-Methoxy-DMT in Nature

While the tryptamine (B22526) family of alkaloids includes numerous psychoactive compounds found in nature, 6-Methoxy-DMT is a notable exception. Despite interest in its pharmacological properties as a non-hallucinogenic analog of 5-MeO-DMT, extensive searches of scientific databases and ethnobotanical records have not yielded credible evidence of its isolation from a natural source. This suggests that if 6-MeO-DMT is biosynthesized in nature, it is likely at concentrations below the current limits of detection or in species that have not yet been analyzed.

Given the interest in the structure-activity relationships of tryptamines, this guide will focus on the well-characterized and naturally abundant isomers, N,N-DMT and 5-MeO-DMT, to provide a robust framework for understanding the natural sourcing, analysis, and biosynthesis of this class of compounds. The methodologies and pathways described herein would be directly applicable to the study of 6-MeO-DMT should a natural source be discovered.

Natural Sources and Quantitative Analysis of N,N-DMT and 5-MeO-DMT

N,N-DMT and 5-MeO-DMT have been identified in a diverse range of plant families, as well as in the venom of a toad species. The concentrations of these alkaloids can vary significantly based on the plant part, geographical location, and time of harvest.

N,N-Dimethyltryptamine (DMT)

The following table summarizes the quantitative data for N,N-DMT content in various plant species.

| Plant Species | Family | Plant Part | DMT Concentration (% dry weight) | Citation |

| Mimosa tenuiflora (syn. Mimosa hostilis) | Fabaceae | Root bark | 1-1.7% | [1] |

| Acacia longifolia | Fabaceae | Plant | 0.2% | [1] |

| Desmanthus illinoensis | Fabaceae | Root bark | 0-0.34% (highly variable) | [1][2] |

| Desmanthus leptolobus | Fabaceae | Root bark | 0.14% | [2] |

| Desmodium caudatum | Fabaceae | Roots | 0.087% | [2] |

| Vepris ampody | Rutaceae | Leaves and branches | up to 0.2% | [2] |

| Anadenanthera colubrina var. cebil | Fabaceae | Seeds | 0.06% | [1][2] |

| Virola rufula | Myristicaceae | Leaves | 0.092% | [1] |

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

The following table summarizes the quantitative data for 5-MeO-DMT content in various natural sources.

| Source Species | Family/Class | Part | 5-MeO-DMT Concentration (% dry weight) | Citation |

| Incilius alvarius (Colorado River Toad) | Bufonidae | Venom | 20-30% | [3][4] |

| Virola rufula | Myristicaceae | Bark | 0.190% | [1] |

| Virola rufula | Myristicaceae | Root | 0.135% | [1] |

| Dutaillyea drupacea | Rutaceae | Leaves | > 0.4% | [2] |

| Dictyoloma incanescens | Rutaceae | Bark | 0.04% | [2] |

| Anadenanthera colubrina var. cebil | Fabaceae | Seeds | 0.06% | [1][2] |

| Melicope leptococca | Rutaceae | Leaves and stems | 0.07% (of 0.2% total alkaloids) | [2] |

Experimental Protocols: Extraction and Analysis

The isolation and quantification of tryptamines from natural sources typically involve an acid-base extraction followed by chromatographic and spectrometric analysis.

General Acid-Base Extraction Protocol

This method is widely applicable for the extraction of tryptamines from plant material.

-

Pulverization : The dried plant material (e.g., root bark, leaves) is ground into a fine powder to increase the surface area for extraction.

-

Acidification : The powdered material is suspended in an acidic aqueous solution (e.g., dilute hydrochloric acid or acetic acid, pH ~2-4). This protonates the amine group of the tryptamines, forming salts that are soluble in the aqueous phase.

-

Defatting : A nonpolar solvent (e.g., naphtha, hexane) is added to the acidic solution, and the mixture is agitated. Lipophilic impurities such as fats and oils are partitioned into the nonpolar phase, which is then discarded. This step is repeated to ensure the removal of non-alkaloidal components.

-

Basification : A base (e.g., sodium hydroxide) is added to the aqueous solution to raise the pH to ~12-13. This deprotonates the tryptamine salts, converting them back to their freebase form, which is insoluble in water but soluble in nonpolar solvents.

-

Extraction : A nonpolar solvent is added to the basified solution, and the mixture is agitated. The freebase tryptamines partition into the nonpolar phase.

-

Separation and Evaporation : The nonpolar phase containing the tryptamines is separated from the aqueous phase. The solvent is then evaporated, often under reduced pressure, to yield the crude alkaloid extract.

-

Recrystallization : The crude extract can be further purified by recrystallization from a suitable solvent to obtain crystalline tryptamines.

Analytical Methodologies

The identification and quantification of tryptamines are typically performed using the following techniques:

-

High-Performance Liquid Chromatography (HPLC) : Used for the separation and quantification of tryptamines in a mixture.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure of the isolated compounds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : Used to identify the functional groups present in the molecule.

Biosynthesis of Tryptamines

The biosynthesis of tryptamines in plants and other organisms originates from the amino acid tryptophan.

General Tryptamine Biosynthesis

The initial step in the biosynthesis of tryptamines is the decarboxylation of tryptophan to form tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC).

Biosynthesis of N,N-DMT and 5-MeO-DMT

Following the formation of tryptamine, further enzymatic modifications lead to the production of N,N-DMT and 5-MeO-DMT.

-

N,N-DMT : Tryptamine undergoes a two-step methylation process catalyzed by the enzyme indolethylamine-N-methyltransferase (INMT), which transfers methyl groups from the donor S-adenosyl-L-methionine (SAM).

-

5-MeO-DMT : The biosynthesis of 5-MeO-DMT can proceed through several proposed pathways. One prominent pathway involves the hydroxylation of tryptophan to 5-hydroxytryptophan, followed by decarboxylation to serotonin (B10506) (5-hydroxytryptamine). Serotonin is then methylated on the hydroxyl group by a hydroxyindole-O-methyltransferase (HIOMT) to form 5-methoxytryptamine, which is subsequently N,N-dimethylated by INMT to yield 5-MeO-DMT.

Hypothetical Biosynthetic Pathway of 6-Methoxy-DMT

Based on the known biosynthetic pathways of related tryptamines, a hypothetical pathway for 6-MeO-DMT can be proposed. This would likely involve the action of a specific hydroxylase and O-methyltransferase that act on the 6th position of the indole (B1671886) ring.

-

Hydroxylation : Tryptophan or tryptamine could be hydroxylated at the 6-position by a specific tryptophan-6-hydroxylase or tryptamine-6-hydroxylase, respectively.

-

O-methylation : The resulting 6-hydroxytryptamine (B1212565) would then be O-methylated by a specific hydroxyindole-O-methyltransferase (HIOMT) to form 6-methoxytryptamine (B1360108).

-

N,N-dimethylation : Finally, 6-methoxytryptamine would undergo N,N-dimethylation by INMT to produce 6-MeO-DMT.

The absence of naturally occurring 6-MeO-DMT suggests that the specific enzymes required for the initial hydroxylation at the 6-position may not be present in the organisms that produce other tryptamines.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the extraction and analysis of tryptamines from plant material.

Biosynthetic Pathway of 5-MeO-DMT

Caption: A known biosynthetic pathway for 5-Methoxy-DMT.

Hypothetical Biosynthetic Pathway of 6-MeO-DMT

Caption: A hypothetical biosynthetic pathway for 6-Methoxy-DMT.

Conclusion

While the natural occurrence of 6-Methoxy-DMT remains unconfirmed, the study of its isomers, N,N-DMT and 5-MeO-DMT, provides a robust foundation for future research. The quantitative data, experimental protocols, and biosynthetic pathways detailed in this guide offer valuable tools for scientists and researchers investigating tryptamine alkaloids. The potential discovery of a natural source of 6-MeO-DMT would be a significant finding, and the methodologies outlined here would be instrumental in its isolation, characterization, and the elucidation of its biosynthetic origin. Further exploration of diverse and unstudied plant and fungal species may yet reveal the presence of this elusive compound.

References

Pharmacological Profile of 6-Methoxy-N,N-dimethyltryptamine (6-MeO-DMT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-N,N-dimethyltryptamine (6-MeO-DMT) is a lesser-known tryptamine (B22526) derivative and a positional isomer of the potent psychedelic compound 5-MeO-DMT. Unlike its close analogs, N,N-dimethyltryptamine (DMT) and 5-MeO-DMT, current evidence suggests that 6-MeO-DMT is a non-hallucinogenic serotonin (B10506) 5-HT2A receptor agonist. This unique profile has garnered interest in its potential as a pharmacological tool to dissect the signaling pathways underlying the therapeutic effects of serotonergic compounds, divorced from their psychoactive properties. This technical guide provides a comprehensive overview of the pharmacological profile of 6-MeO-DMT, summarizing the available quantitative data on its receptor binding and functional activity. Detailed experimental protocols for key assays are provided to facilitate further research. Furthermore, this guide explores the putative metabolic pathways and signaling cascades associated with 6-MeO-DMT, offering a foundational resource for researchers and drug development professionals.

Introduction

6-Methoxy-N,N-dimethyltryptamine (6-MeO-DMT) is a tryptamine compound that is structurally related to the classic psychedelic DMT and the potent psychoactive substance 5-MeO-DMT.[1] Despite its structural similarity to these well-studied hallucinogens, preliminary evidence indicates that 6-MeO-DMT does not produce psychedelic-like effects, as evidenced by its failure to induce the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential in humans.[1] This intriguing divergence in its pharmacological effects, while still maintaining activity at the serotonin 5-HT2A receptor, makes 6-MeO-DMT a valuable research tool.[1] Understanding the nuances of its interaction with serotonergic and other receptor systems can provide critical insights into the molecular mechanisms that differentiate therapeutic from hallucinogenic effects of 5-HT2A receptor agonists.

Receptor Binding Profile

The affinity of a compound for various receptors is a cornerstone of its pharmacological profile. For 6-MeO-DMT, the available data, while limited, points towards a significantly different binding profile compared to its isomers and parent compounds.

Serotonin Receptors

Current data indicates that 6-MeO-DMT has a considerably lower affinity for key serotonin receptors implicated in psychedelic effects compared to DMT and 5-MeO-DMT.

| Receptor | Ligand | Ki (nM) | Species | Assay Type | Reference |

| 5-HT2A | 6-MeO-DMT | 7300 | Not Specified | Radioligand Binding | [1] |

| 5-HT2A | 5-MeO-DMT | ~100 - 1000+ | Human | Radioligand Binding | [2] |

| 5-HT2A | DMT | ~39 - 1985 | Human | Radioligand Binding | [2] |

| 5-HT1A | 6-MeO-DMT | Not Quantified | Not Specified | Not Specified | [3] |

| 5-HT1A | 5-MeO-DMT | ~1.9 - 29 | Human | Radioligand Binding | [2] |

| 5-HT1A | DMT | ~100 - 200 | Human | Radioligand Binding | [2] |

Table 1: Comparative Receptor Binding Affinities (Ki) for 6-MeO-DMT and Related Tryptamines at Serotonin Receptors.

Qualitative reports suggest that the affinity of 6-MeO-DMT for the 5-HT2A receptor is 12- to 43-fold lower than that of 5-MeO-DMT and 6-fold lower than that of DMT.[3] Its affinity for the 5-HT1A receptor is reported to be 110-fold lower than that of 5-MeO-DMT.[3]

Other Receptors

Comprehensive screening of 6-MeO-DMT against a wider panel of receptors, including dopamine (B1211576) and adrenergic receptors, has not been extensively reported in the scientific literature. Such data would be invaluable in constructing a complete pharmacological profile and predicting potential off-target effects.

Functional Activity

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor and for quantifying its potency and efficacy.

Serotonin 5-HT2A Receptor

6-MeO-DMT is characterized as a serotonin 5-HT2A receptor agonist.[1] However, a key distinguishing feature is its lack of hallucinogenic activity. This is demonstrated by its failure to induce the head-twitch response (HTR) in animal models, a behavior strongly correlated with psychedelic effects in humans and mediated by 5-HT2A receptor activation.[1]

This functional profile suggests that 6-MeO-DMT may be a biased agonist or a low-efficacy partial agonist at the 5-HT2A receptor. It is hypothesized that non-hallucinogenic 5-HT2A agonists exhibit reduced efficacy in activating the Gq protein signaling pathway, which is believed to be critical for the psychedelic effects, while potentially retaining activity towards other signaling pathways like β-arrestin recruitment.[4][5][6]

Quantitative data on the functional potency (EC50) and efficacy (Emax) of 6-MeO-DMT for G-protein activation (e.g., calcium flux or inositol (B14025) phosphate (B84403) accumulation) and β-arrestin recruitment at the 5-HT2A receptor are needed to confirm this hypothesis.

| Assay | Ligand | EC50 (nM) | Emax (%) | Cell Line | Reference |

| Calcium Flux (5-HT2A) | 5-MeO-DMT | ~1.8 - 3.87 | Not Reported | Not Specified | [2] |

| Calcium Flux (5-HT2A) | DMT | ~38.3 | Not Reported | Not Specified | [2] |

Table 2: Functional Activity of 5-MeO-DMT and DMT at the 5-HT2A Receptor. Data for 6-MeO-DMT is not currently available.

Pharmacokinetics and Metabolism

Direct experimental data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of 6-MeO-DMT is currently lacking. However, insights can be drawn from its structural analogs, DMT and 5-MeO-DMT.

Predicted Metabolic Pathways

The metabolism of tryptamines like DMT and 5-MeO-DMT is primarily governed by two key enzyme systems: monoamine oxidase A (MAO-A) and cytochrome P450 (CYP) enzymes, particularly CYP2D6.[7][8][9][10] It is highly probable that 6-MeO-DMT follows a similar metabolic fate.

-

Oxidative Deamination by MAO-A: This is a major inactivation pathway for many tryptamines, leading to the formation of an inactive aldehyde intermediate that is further oxidized to an indoleacetic acid derivative.[7]

-

O-Demethylation by CYP2D6: This pathway would convert 6-MeO-DMT to its corresponding hydroxylated metabolite, 6-hydroxy-DMT. The pharmacological activity of this potential metabolite is unknown. For comparison, the O-demethylation of 5-MeO-DMT by CYP2D6 produces the active metabolite bufotenine (B1668041) (5-HO-DMT).[7][9]

-

N-Demethylation and N-Oxidation: These are also potential, though likely minor, metabolic pathways.[10]

In Silico ADME Predictions

A computational study has provided some initial predictions regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 6-MeO-DMT.

| Property | Predicted Value | Interpretation | Reference |

| QPPCaco | >1150 | Good intestinal permeability | [1] |

| logBB | >0.4 | Likely to cross the blood-brain barrier | [1] |

Table 3: In Silico ADME Predictions for 6-MeO-DMT.

These predictions suggest that 6-MeO-DMT is likely orally bioavailable and can penetrate the central nervous system. However, these are computational estimates and require experimental validation.

Signaling Pathways

The functional consequences of receptor activation are determined by the downstream intracellular signaling cascades. For 6-MeO-DMT, the focus is on the signaling pathways of the 5-HT2A receptor.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

The non-hallucinogenic nature of 6-MeO-DMT suggests a potential bias away from robust Gq activation and towards β-arrestin recruitment, or simply a lower overall efficacy at both pathways compared to hallucinogenic agonists.[4][5]

Experimental Protocols

To facilitate further research into the pharmacological profile of 6-MeO-DMT, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of 6-MeO-DMT for a specific receptor.

-

Objective: To measure the ability of 6-MeO-DMT to displace a radiolabeled ligand from its receptor.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., human recombinant 5-HT2A receptors).

-

Radioligand (e.g., [3H]ketanserin for 5-HT2A).

-

6-MeO-DMT and other test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of an unlabeled antagonist).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of 6-MeO-DMT.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of 6-MeO-DMT.

-

Include wells for total binding (no competitor) and non-specific binding (with a saturating concentration of a non-labeled antagonist).

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the 6-MeO-DMT concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 6-MeO-DMT that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (for Gi/o-coupled receptors)

This assay measures the ability of 6-MeO-DMT to inhibit adenylyl cyclase activity via activation of a Gi/o-coupled receptor (e.g., 5-HT1A).

-

Objective: To determine the EC50 and Emax of 6-MeO-DMT for the inhibition of forskolin-stimulated cAMP production.

-

Materials:

-

Cells stably expressing the Gi/o-coupled receptor of interest.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

6-MeO-DMT and a reference agonist.

-

cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

-

384-well plates.

-

Plate reader compatible with the chosen detection method.

-

-

Procedure:

-

Seed the cells in 384-well plates and grow to confluence.

-

Prepare serial dilutions of 6-MeO-DMT.

-

Pre-treat the cells with the diluted 6-MeO-DMT for a short period.

-

Stimulate the cells with a fixed concentration of forskolin (typically the EC80) to induce cAMP production.

-

Incubate for a defined period.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP detection kit.

-

-

Data Analysis:

-

Normalize the data to the forskolin-only control.

-

Plot the percentage of inhibition of the forskolin response against the logarithm of the 6-MeO-DMT concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Conclusion and Future Directions

6-MeO-DMT presents a fascinating case study in tryptamine pharmacology. Its apparent status as a non-hallucinogenic 5-HT2A agonist opens up new avenues for research into the development of safer serotonergic therapeutics. However, the current understanding of its pharmacological profile is significantly hampered by a lack of comprehensive quantitative data.

Future research should prioritize:

-

Comprehensive Receptor Screening: Determining the binding affinities (Ki) of 6-MeO-DMT across a broad range of CNS receptors.

-

Quantitative Functional Assays: Measuring the potency (EC50) and efficacy (Emax) for both G-protein and β-arrestin signaling at key serotonin receptors, particularly 5-HT2A.

-

In Vitro and In Vivo Metabolism Studies: Elucidating the metabolic pathways of 6-MeO-DMT and identifying its major metabolites.

-

Pharmacokinetic Profiling: Determining the key pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) in animal models.

A more complete pharmacological profile of 6-MeO-DMT will not only enhance our fundamental understanding of serotonergic signaling but also pave the way for the rational design of novel therapeutics with improved safety and efficacy profiles.

References

- 1. One moment, please... [nanobioletters.com]

- 2. benchchem.com [benchchem.com]

- 3. 6-MeO-DMT - Wikipedia [en.wikipedia.org]

- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological Mechanism of the Non-hallucinogenic 5-HT2A Agonist Ariadne and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of monoamine oxidase inhibitor and cytochrome P450 2D6 status on 5-Methoxy-N,N-dimethyltryptamine Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Mechanism of Action of 6-Methoxy-N,N-dimethyltryptamine (6-Methoxy-DMT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-N,N-dimethyltryptamine (6-Methoxy-DMT) is a lesser-known tryptamine (B22526) derivative and a positional isomer of the well-studied psychedelic compound 5-Methoxy-DMT (5-MeO-DMT). While research on 6-Methoxy-DMT is limited, this technical guide provides a comprehensive overview of its known mechanism of action, drawing from the available preclinical data. This document summarizes its receptor binding profile, functional activity, and potential signaling pathways, with a comparative analysis to its more extensively researched isomer, 5-MeO-DMT. The guide is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the nuanced structure-activity relationships of tryptamine compounds.

Introduction

6-Methoxy-N,N-dimethyltryptamine (6-MeO-DMT) is a serotonergic compound belonging to the tryptamine class.[1] Structurally, it is the 6-methoxy derivative of N,N-dimethyltryptamine (DMT) and an isomer of 5-MeO-DMT.[1] Unlike 5-MeO-DMT, which is known for its potent psychedelic effects, preliminary evidence suggests that 6-MeO-DMT may be non-hallucinogenic in animals.[1] This key difference, despite their structural similarity, makes 6-MeO-DMT a compound of interest for understanding the molecular determinants of psychedelic activity. This guide will synthesize the current, albeit limited, understanding of 6-MeO-DMT's pharmacology.

Receptor Binding Affinity

The primary molecular targets of tryptamines are serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. The available data for 6-Methoxy-DMT indicates that it interacts with several serotonin receptor subtypes, although with significantly lower affinity compared to its isomer, 5-MeO-DMT.

Serotonin Receptors

-

5-HT2A Receptor: In vitro studies have shown that 6-Methoxy-DMT binds to human 5-HT2 receptor sites.[2] Its affinity for the rat 5-HT2A receptor is reported to be approximately 12 to 43 times lower than that of 5-MeO-DMT and 6 times lower than that of DMT.[2][3] An in-silico molecular docking study calculated a Glide score of -7.43 kcal/mol for 6-Methoxy-DMT at the human 5-HT2A receptor, compared to -8.01 kcal/mol for 5-MeO-DMT, suggesting a less favorable binding interaction.[4]

-

5-HT1A Receptor: 6-Methoxy-DMT has been found to bind to rat 5-HT1A receptors, with an affinity approximately 110-fold lower than that of 5-MeO-DMT.[3] However, its binding affinity for this receptor was observed to be about three times stronger than its affinity for the 5-HT2A receptor.[2]

-

Other Serotonin Receptors: There is evidence to suggest that 6-Methoxy-DMT also binds to human 5-HT6 receptor sites.[2]

The following table summarizes the available quantitative and qualitative receptor binding data for 6-Methoxy-DMT, with comparative data for 5-MeO-DMT and DMT for context.

| Compound | Receptor | Species | Binding Affinity (Ki, nM) | Comparative Affinity | Reference(s) |

| 6-Methoxy-DMT | 5-HT2A | Rat | Not Reported | ~1/12th the affinity of DMT | [2] |

| 12- to 43-fold lower than 5-MeO-DMT | [3] | ||||

| 5-HT1A | Rat | Not Reported | ~1/6th the affinity of DMT | [2] | |

| 110-fold lower than 5-MeO-DMT | [3] | ||||

| 5-HT2 | Human | Not Reported | Binds to receptor | [2] | |

| 5-HT6 | Human | Not Reported | Binds to receptor | [2] | |

| 5-Methoxy-DMT | 5-HT1A | Human | < 10 | High affinity | [5] |

| 5-HT2A | Human | > 1000 | Lower affinity than 5-HT1A | [5] | |

| DMT | 5-HT2A | Rat | Not Reported | - | [2] |

| 5-HT1A | Rat | Not Reported | - | [2] |

Functional Activity

The functional activity of 6-Methoxy-DMT at serotonin receptors appears to be significantly attenuated compared to 5-MeO-DMT.

Agonist Activity at Serotonin Receptors

-

5-HT2A Receptor: 6-Methoxy-DMT is characterized as a serotonin 5-HT2A receptor agonist.[1][3] However, it does not induce the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic activity that is characteristic of many 5-HT2A agonists.[1][3] This suggests that 6-Methoxy-DMT may be a biased agonist at the 5-HT2A receptor, preferentially activating certain downstream signaling pathways over those that lead to psychedelic effects, or that its overall potency is too low to elicit this response.

-

General Serotonergic Agonism: It is considered a non-selective agonist of many other serotonin receptors, though with dramatically reduced potency compared to 5-MeO-DMT.[1][3] In drug discrimination studies in rodents, 6-Methoxy-DMT did not substitute for the hallucinogen DOM, further supporting its non-hallucinogenic profile.[6] However, it did substitute for 5-MeO-DMT, albeit with about 4-fold lower potency, indicating some shared subjective effects.[3]

| Compound | Assay | Model | Functional Activity | Potency | Reference(s) |

| 6-Methoxy-DMT | Head-Twitch Response | Rodent | No response | Non-hallucinogenic agonist | [1][3] |

| Drug Discrimination (DOM) | Rodent | No substitution | - | [6] | |

| Drug Discrimination (5-MeO-DMT) | Rodent | Substitution | ~4-fold lower than 5-MeO-DMT | [3] |

Signaling Pathways

Due to the limited research on 6-Methoxy-DMT, its specific downstream signaling pathways have not been elucidated. However, based on its agonism at serotonin receptors, we can infer the likely pathways it modulates.

Postulated Signaling Mechanisms

-

5-HT2A Receptor Pathway: As a 5-HT2A agonist, 6-Methoxy-DMT is expected to activate Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC).

-

5-HT1A Receptor Pathway: Agonism at 5-HT1A receptors typically leads to the activation of Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Below is a diagram illustrating the postulated signaling pathways for 6-Methoxy-DMT.

Metabolism

The metabolic fate of 6-Methoxy-DMT has not been directly studied. However, based on the metabolism of the structurally similar compound DMT, it is plausible that 6-Methoxy-DMT undergoes oxidative deamination by monoamine oxidase (MAO) and potentially hydroxylation. Notably, 6-hydroxy-DMT has been identified as a metabolite of DMT.[7] It is conceivable that 6-Methoxy-DMT could be a metabolite of DMT or that it follows a similar metabolic pathway.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like 6-Methoxy-DMT for a specific receptor, such as the 5-HT2A receptor.

Objective: To determine the inhibitory constant (Ki) of 6-Methoxy-DMT at the human 5-HT2A receptor.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor.

-

Radioligand (e.g., [3H]ketanserin).

-

Test compound (6-Methoxy-DMT).

-

Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT2A ligand).

-

Assay buffer.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Preparation: Thaw the cell membrane preparation and resuspend in the assay buffer. Prepare serial dilutions of 6-Methoxy-DMT.

-

Incubation: In a 96-well plate, add the cell membranes, the radioligand, and either the assay buffer (for total binding), the non-specific binding control, or a concentration of 6-Methoxy-DMT.

-

Incubate the plate at a specific temperature for a set duration to allow for binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of 6-Methoxy-DMT to generate a competition curve.

-

Determine the IC50 value (the concentration of 6-Methoxy-DMT that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 2. 6-Methoxy-DMT - HerbPedia [herbpedia.wikidot.com]

- 3. 6-MeO-DMT - Wikipedia [en.wikipedia.org]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

Serotonin Receptor Binding Affinity of 6-MeO-DMT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the serotonin (B10506) receptor binding affinity of 6-methoxy-N,N-dimethyltryptamine (6-MeO-DMT), a structural isomer of the well-studied psychedelic compound 5-MeO-DMT. Due to a notable scarcity of direct experimental binding data for 6-MeO-DMT in peer-reviewed literature, this document synthesizes the available comparative and computational data. To provide a robust framework for understanding its potential pharmacological profile, this guide presents a detailed summary of the known serotonin receptor affinities of 5-MeO-DMT. Furthermore, it outlines the standard experimental protocols for radioligand binding assays, the methodology required to generate definitive binding data for novel compounds like 6-MeO-DMT. Visualizations of key receptor interactions and experimental workflows are included to facilitate comprehension. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the structure-activity relationships of tryptamines and exploring novel serotonergic ligands.

Introduction: The Significance of 6-MeO-DMT

6-Methoxy-N,N-dimethyltryptamine (6-MeO-DMT) is a tryptamine (B22526) derivative and a positional isomer of 5-MeO-DMT, a potent psychedelic compound known for its high affinity for several serotonin (5-HT) receptors.[1] The position of the methoxy (B1213986) group on the indole (B1671886) ring is a critical determinant of a compound's pharmacological activity, influencing its binding affinity, functional efficacy, and ultimately its physiological and psychological effects. Understanding the precise interactions of 6-MeO-DMT with serotonin receptors is crucial for elucidating its potential therapeutic applications and for advancing the field of serotonergic drug design.

While 5-MeO-DMT has been extensively studied, 6-MeO-DMT remains a comparatively under-investigated compound. Preliminary data suggests that 6-MeO-DMT may not produce the classic psychedelic effects associated with its 5-methoxy counterpart, pointing towards a significantly different pharmacological profile.[1] This guide aims to consolidate the current knowledge on the serotonin receptor binding affinity of 6-MeO-DMT and to provide the necessary context and methodologies for its further investigation.

Quantitative Data on Serotonin Receptor Binding Affinity

Direct, experimentally determined binding affinities (Ki or IC50 values) for 6-MeO-DMT at a range of serotonin receptors are not widely available in the scientific literature. However, comparative data and computational modeling provide initial insights into its receptor interaction profile.

6-MeO-DMT: Comparative and Computational Binding Data

Available information indicates that 6-MeO-DMT has a significantly lower affinity for key serotonin receptors compared to its isomer, 5-MeO-DMT.

| Receptor Subtype | Binding Affinity Data for 6-MeO-DMT | Data Type | Source |

| 5-HT2A | 12- to 43-fold lower affinity than 5-MeO-DMT; 6-fold lower than DMT. Glide Score: -7.43 kcal/mol. | Comparative Ratio; In Silico (Molecular Docking) | [1][2] |

| 5-HT1A | 110-fold lower affinity than 5-MeO-DMT. | Comparative Ratio | [1] |

Note: The Glide Score is a measure of binding affinity predicted by computational docking, with more negative values indicating stronger predicted binding.

5-MeO-DMT: A Comparative Binding Profile

To provide context for the potential binding profile of 6-MeO-DMT, the following table summarizes the experimentally determined binding affinities of 5-MeO-DMT for various human serotonin receptors.

| Receptor Subtype | Ki (nM) | Reference Compound | Source |

| 5-HT1A | 1.9 - 3 | Serotonin | [3] |

| 5-HT2A | >1000 | Ketanserin | [3] |

| SERT | 2184 | - | [4] |

Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assays

The determination of a compound's binding affinity for a specific receptor is typically achieved through in vitro radioligand binding assays. These assays are fundamental in pharmacological research and drug discovery.

Principle of Radioligand Displacement Assays

Radioligand displacement assays measure the ability of a test compound (an unlabeled "cold" ligand) to compete with a radioactively labeled ligand (a "hot" ligand) for binding to a specific receptor. The concentration of the test compound that displaces 50% of the bound radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

General Protocol for a Radioligand Displacement Assay

-

Membrane Preparation:

-

Cells stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A) are cultured and harvested.

-

The cells are homogenized in a suitable buffer (e.g., Tris-HCl) to create a crude membrane preparation.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined.

-

-

Binding Reaction:

-

In a multi-well plate, the cell membrane preparation is incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A or [³H]ketanserin for 5-HT2A) at a fixed concentration.

-

Varying concentrations of the test compound (e.g., 6-MeO-DMT) are added to the wells.

-

The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

-

Filtration and Detection:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The amount of bound radioligand is plotted against the concentration of the test compound.

-

Non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathways and Molecular Interactions

The following diagram illustrates the known and predicted interactions of 6-MeO-DMT with serotonin receptors, in comparison to its isomer 5-MeO-DMT.

Caption: Comparative interaction of 6-MeO-DMT and 5-MeO-DMT with serotonin receptors.

Experimental Workflow

The following flowchart outlines the key steps in a typical radioligand displacement assay used to determine the binding affinity of a compound like 6-MeO-DMT.

Caption: Workflow of a radioligand displacement assay for binding affinity determination.

Discussion and Future Directions

The current body of evidence, although limited, strongly suggests that 6-MeO-DMT possesses a significantly different serotonin receptor binding profile compared to its well-characterized isomer, 5-MeO-DMT. The substantially lower predicted affinity for both 5-HT1A and 5-HT2A receptors likely accounts for its reported lack of hallucinogenic-like effects in animal models.[1]

The generation of comprehensive, experimental binding data for 6-MeO-DMT across all major serotonin receptor subtypes is a critical next step. Such data would not only clarify its pharmacological profile but also provide valuable insights into the structure-activity relationships of substituted tryptamines. A thorough understanding of how the placement of the methoxy group on the indole nucleus modulates receptor affinity is essential for the rational design of novel serotonergic compounds with specific therapeutic properties.

For drug development professionals, 6-MeO-DMT represents an intriguing lead compound. Its potential lack of psychedelic activity, coupled with its structural similarity to compounds with known therapeutic effects, makes it a candidate for investigation in indications where serotonergic modulation is desired without inducing profound alterations in consciousness. Future research should prioritize conducting in vitro radioligand binding assays to definitively quantify the binding affinities of 6-MeO-DMT, followed by functional assays to determine its efficacy at various serotonin receptors.

Conclusion

While a complete, quantitative understanding of the serotonin receptor binding affinity of 6-MeO-DMT awaits further experimental investigation, the available comparative and computational data provide a foundational framework for its study. By leveraging the extensive knowledge of its isomer, 5-MeO-DMT, and employing established experimental protocols, the scientific community is well-positioned to elucidate the pharmacological profile of this novel tryptamine. This technical guide serves as a catalyst for such research, offering a consolidated overview of the current state of knowledge and a clear path forward for future investigations.

References

In Vivo Effects of 5-Methoxy-DMT in Animal Models: A Technical Guide

This technical guide provides a comprehensive overview of the in vivo effects of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in animal models, intended for researchers, scientists, and drug development professionals. The document synthesizes key findings on the pharmacokinetics, behavioral effects, neuroplasticity, and underlying mechanisms of action of this potent psychedelic compound.

Pharmacokinetics and Metabolism

5-MeO-DMT is characterized by rapid absorption and elimination in animal models. Following intraperitoneal (i.p.) administration in mice, it reaches maximum concentration (Cmax) within 5-7 minutes and has a terminal half-life (t1/2) of 12-19 minutes.[1] Similar rapid absorption and a short half-life are also observed in rats.[1] The primary route of elimination is through metabolism mediated by monoamine oxidase A (MAO-A).[1] A smaller portion is converted to the active metabolite, bufotenine, by the enzyme CYP2D6.[1] Co-administration with an MAO-A inhibitor can lead to a more than four-fold increase in systemic exposure to 5-MeO-DMT.[1]

Table 1: Pharmacokinetic Parameters of 5-MeO-DMT in Mice

| Parameter | Value | Animal Model | Administration Route | Reference |

| Time to Cmax | ~3-7 min | Mouse | Intraperitoneal (i.p.) | [1][2] |

| Terminal Half-life (t1/2) | 12-19 min | Mouse | Intraperitoneal (i.p.) | [1] |

| AUC (0→∞) at 2 mg/kg | 24.9 µmol·min/L | Wild-type Mouse | Intraperitoneal (i.p.) | [2] |

| AUC (0→∞) at 10 mg/kg | 231 µmol·min/L | Wild-type Mouse | Intraperitoneal (i.p.) | [2] |

| AUC (0→∞) at 20 mg/kg | 654 µmol·min/L | Wild-type Mouse | Intraperitoneal (i.p.) | [2] |

Note: The pharmacokinetics of 5-MeO-DMT are nonlinear, with systemic exposure increasing disproportionately with higher doses.[2][3]

Behavioral Effects

5-MeO-DMT induces a range of behavioral responses in animal models, which are primarily mediated by its interaction with serotonin (B10506) receptors.

Head-Twitch Response (HTR)

A hallmark behavioral effect of serotonergic psychedelics in rodents is the head-twitch response (HTR). 5-MeO-DMT induces a dose-dependent increase in HTR in mice.[4][5][6] This response is abolished in mice lacking the 5-HT2A receptor, indicating that HTR is mediated by this receptor subtype.[4] Compared to psilocybin, the duration of HTR induced by 5-MeO-DMT is significantly shorter across all tested doses.[4][5][6]

Table 2: Head-Twitch Response to 5-MeO-DMT in Mice

| Dose (mg/kg, i.p.) | Total Head-Twitches (Mean ± SE) | Duration (FWHM, min, Mean ± SE) | Reference |

| 5 | 45 ± 18 | 5 ± 2 | [4] |

| 10 | 38 ± 14 | 3 ± 1 | [4] |

| 20 | 47 ± 12 | 4 ± 1 | [4] |

| 40 | 56 ± 11 | 4 ± 1 | [4] |

| Psilocybin (1 mg/kg) | 68 ± 5 | 14 ± 3 | [4] |

Locomotor and Investigatory Activity

The effects of 5-MeO-DMT on locomotor activity can be complex. In rats, it has been shown to decrease locomotor and investigatory behavior, an effect that can be attenuated by a 5-HT1A/7 antagonist but not a 5-HT2A antagonist, suggesting the involvement of the 5-HT1A receptor.[1] However, pretreatment with an MAOI can modify this effect to a biphasic response, potentially involving the 5-HT2A receptor.[1]

Social Behavior

In a mating behavior context, 5-MeO-DMT has been shown to substantially suppress social ultrasonic vocalizations (USVs) in mice.[4][5][6][7] A 20 mg/kg dose of 5-MeO-DMT resulted in a near-complete suppression of social USVs (-99.90 ± 0.03%), a more profound reduction than that observed with psilocybin or ketamine.[4]

Drug Discrimination

In drug discrimination studies, rats can be trained to distinguish 5-MeO-DMT from saline.[8] The stimulus effects of 5-MeO-DMT are well-correlated with affinities for the 5-HT1A receptor, and these effects can be attenuated by 5-HT1A receptor antagonists.[1][9]

Anxiolytic and Antidepressant-like Effects

Recent studies have explored the therapeutic potential of 5-MeO-DMT in models of anxiety and depression. A single dose of 5-MeO-DMT has been shown to have lasting anxiolytic effects in mice.[10] In stressed mice, those pre-treated with 5-MeO-DMT exhibited significantly lower baseline levels of corticosterone, the primary stress hormone in rodents.[11] Following an acute stressor, these mice spent more time in the open arms of the elevated plus maze, a behavior consistent with reduced anxiety.[11] These findings suggest that 5-MeO-DMT may increase resilience to stress.[11]

Neurophysiological and Neuroplasticity Effects

5-MeO-DMT exerts significant effects on neural activity and structure.

Neuronal Firing and Local Field Potentials

Like other serotonergic psychedelics, 5-MeO-DMT reliably suppresses the firing activity of neurons in the dorsal raphe nucleus.[4][12] In freely behaving rats, 5-MeO-DMT administration leads to an increase in delta power and a decrease in theta power in hippocampal local field potentials (LFPs).[13][14][15] The spectral profile of brain activity induced by 5-MeO-DMT in awake animals shows similarities to states observed during slow-wave and REM sleep.[13][14]

Structural Neuroplasticity

A single administration of 5-MeO-DMT can produce long-lasting increases in dendritic spine density in the mouse medial frontal cortex.[4][5][6][12] This increase is driven by an elevated rate of spine formation.[4][5][6] Unlike psilocybin, however, 5-MeO-DMT did not appear to affect the size of dendritic spines.[4][5][6] These findings suggest that 5-MeO-DMT has the capacity to induce structural neural plasticity in vivo.[4][12]

Gene Expression

5-MeO-DMT has been shown to alter the expression of genes related to neural plasticity. One hour after administration in mice, there is an increased expression of the immediate early genes Arc and Zif268 in the anterior cingulate cortex and basolateral amygdala.[10][16][17] A long-term increase in the expression of TRIP8b, a gene involved in modulating neuronal activity, was observed in the ventral hippocampus five days after treatment.[16][17]

Mechanism of Action and Signaling Pathways

5-MeO-DMT is a non-selective serotonin receptor agonist, but it shows a particularly high affinity for the 5-HT1A receptor subtype.[1][9][18] Its binding affinity for the 5-HT1A receptor is reported to be 300 to 1000-fold higher than for the 5-HT2A receptor.[18] Despite this, many of its classic psychedelic effects, such as the head-twitch response, are mediated by the 5-HT2A receptor.[18] The balance of activity between 5-HT1A and 5-HT2A receptors is thought to be crucial for its overall effects.[4][12]

References

- 1. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonlinear pharmacokinetics of 5-methoxy-N,N-dimethyltryptamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hallucinogens as discriminative stimuli: a comparison of 4-OMe DMT and 5-OMe DMT with their methythio counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

- 10. Making sure you're not a bot! [repositorio.ufrn.br]

- 11. psypost.org [psypost.org]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. 5-MeO-DMT induces sleep-like LFP spectral signatures in the hippocampus and prefrontal cortex of awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Serotonergic psychedelic 5-MeO-DMT alters plasticity-related gene expression and generates anxiolytic effects in stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 6-MeO-DMT: A Technical Guide for Researchers

An In-depth Examination of a Non-Hallucinogenic Tryptamine (B22526) with Antidepressant and Anxiolytic Promise

Abstract

6-methoxy-N,N-dimethyltryptamine (6-MeO-DMT) is a structural analog of the potent psychedelic compounds N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Unlike its close relatives, preclinical evidence suggests that 6-MeO-DMT does not induce hallucinogenic-like effects, positioning it as a compound of significant interest for therapeutic development, particularly in the realms of depression and anxiety. This technical guide provides a comprehensive overview of the current state of research on 6-MeO-DMT, detailing its pharmacology, preclinical findings, and the experimental protocols used in its evaluation. While clinical data in humans is currently absent, this document leverages comparative data from studies of 5-MeO-DMT and DMT to contextualize the potential therapeutic applications of a non-psychedelic tryptamine.

Introduction

The landscape of psychiatric medicine is undergoing a paradigm shift, with a renewed focus on the therapeutic potential of serotonergic compounds, including classic psychedelics. However, the profound psychoactive effects of these substances present logistical and safety challenges for widespread clinical use. This has spurred the search for non-hallucinogenic analogs that may retain the therapeutic benefits, such as rapid and sustained antidepressant and anxiolytic effects, without inducing altered states of consciousness. 6-MeO-DMT has emerged as a promising candidate in this area.

This document serves as a technical resource for researchers, scientists, and drug development professionals, summarizing the existing preclinical data, providing detailed experimental methodologies where available, and outlining the potential therapeutic avenues for 6-MeO-DMT.

Pharmacology

Pharmacodynamics

6-MeO-DMT is a serotonergic drug of the tryptamine family, acting as an agonist at serotonin (B10506) receptors.[1] Its pharmacological profile is distinguished by its interaction with the 5-HT₂A receptor, a key target for classic psychedelics, but with a notable lack of hallucinogenic-like behavioral responses in animal models.[1]

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT₁A Receptor | 5-HT₂A Receptor |

| 6-MeO-DMT | ~330 nM | 12- to 43-fold lower than 5-MeO-DMT |

| 5-MeO-DMT | 1.9 - 3 nM | ~1000 nM |

| DMT | 6.5 +/- 1.5 nM | Significantly higher than 6-MeO-DMT |

Note: Data compiled from multiple sources. Direct comparative studies with uniform methodologies are limited. The affinity of 6-MeO-DMT for the 5-HT₁A receptor is reported to be 110-fold lower than that of 5-MeO-DMT.[1]

Mechanism of Action

The precise signaling cascade initiated by 6-MeO-DMT is not fully elucidated. However, based on its agonism at serotonin receptors, it is hypothesized to modulate downstream signaling pathways involved in mood regulation and neuroplasticity. The lack of head-twitch response (HTR) in rodents, a behavior strongly linked to 5-HT₂A receptor-mediated psychedelic effects, suggests a biased agonism or a differential recruitment of intracellular signaling pathways compared to its hallucinogenic counterparts.[1]

Preclinical Research

To date, research on 6-MeO-DMT has been limited to preclinical models. These studies have been crucial in establishing its non-hallucinogenic profile and suggesting its potential as a therapeutic agent.

In Vivo Studies

The head-twitch response in rodents is a behavioral proxy for hallucinogenic potential mediated by 5-HT₂A receptor activation. Studies have consistently shown that, unlike DMT and 5-MeO-DMT, 6-MeO-DMT does not induce the head-twitch response.[1]

Drug discrimination is a behavioral paradigm used to assess the subjective effects of drugs. In studies where animals were trained to recognize the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), 6-MeO-DMT did not substitute for the DOM stimulus, further supporting its non-hallucinogenic profile.[1] Interestingly, in a separate study, 6-MeO-DMT did substitute for the atypical psychedelic 5-MeO-DMT, albeit with a four-fold lower potency, suggesting some shared subjective effects.[1]

In Silico Studies

A recent in-silico study investigated the binding of 6-MeO-DMT to the 5-HT₂A receptor through molecular docking simulations.[2] This research aimed to explore its potential as a non-hallucinogenic antidepressant.

Table 2: In-Silico Molecular Docking Data for 5-HT₂A Receptor

| Compound | Glide Score (kcal/mol) | MM-GBSA ΔBind (kcal/mol) |

| 6-MeO-DMT | -7.43 | -52.41 |

| 5-MeO-DMT | -8.01 | -39.20 |

The study concluded that while 5-MeO-DMT showed a slightly better docking score, 6-MeO-DMT exhibited a more favorable binding free energy, suggesting it could be a viable candidate for development as an antidepressant.[2]

Experimental Protocols

Drug Discrimination Assay (Glennon et al., 1983)

-

Subjects: Male Sprague-Dawley rats.

-

Apparatus: Standard two-lever operant conditioning chambers.

-

Training: Rats were trained to discriminate between an intraperitoneal (i.p.) injection of 1.0 mg/kg of DOM and saline. Sessions were conducted daily. On days when DOM was administered, only responses on the drug-appropriate lever were reinforced with a food pellet. On saline days, only responses on the saline-appropriate lever were reinforced.

-

Generalization Testing: Once stable discrimination was achieved (≥80% of responses on the correct lever before the first reinforcer), generalization tests were conducted. Various doses of test compounds, including tryptamine derivatives, were administered i.p. The percentage of responses on the DOM-appropriate lever was recorded. Full generalization (substitution) was defined as ≥80% of responses on the DOM lever.

In-Silico Molecular Docking Protocol

-

Software: Schrodinger's Suite 2020-1.[2]

-

Receptor Preparation: The three-dimensional X-ray crystal structure of the human 5-HT₂A receptor (PDB ID: 6WGT) was obtained. The Protein Preparation Wizard was used to prepare the receptor, which included adding hydrogens, assigning bond orders, and minimizing the structure.

-

Ligand Preparation: The 3D structures of 6-MeO-DMT and 5-MeO-DMT were generated using Marvin software and prepared using the LigPrep tool in the Schrodinger Suite.

-

Molecular Docking: Molecular docking was performed using the Glide module. Extra Precision (XP) docking was employed to analyze the binding affinity and interactions of the ligands within the active site of the 5-HT₂A receptor.

-

Binding Free Energy Calculation: The binding free energies (ΔBind) were calculated using the Prime Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method.[2]

Therapeutic Potential and Future Directions

The absence of hallucinogenic-like effects in preclinical models makes 6-MeO-DMT a highly attractive candidate for therapeutic development. Its structural similarity to 5-MeO-DMT, which has shown rapid and sustained antidepressant and anxiolytic effects in preliminary human studies, suggests that 6-MeO-DMT could offer similar benefits without the challenges associated with psychedelic experiences.

Future research should focus on:

-

Comprehensive Preclinical Evaluation: Conducting a broader range of behavioral assays in animal models to assess the antidepressant and anxiolytic potential of 6-MeO-DMT. This should include models of chronic stress and depression.

-

Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of 6-MeO-DMT to determine its suitability for clinical development.

-

In-depth Mechanistic Studies: Investigating the specific intracellular signaling pathways activated by 6-MeO-DMT to understand the molecular basis of its non-hallucinogenic and potential therapeutic effects.

-

Phase I Clinical Trials: Once sufficient preclinical safety and efficacy data are available, carefully designed first-in-human studies will be necessary to evaluate the safety, tolerability, and pharmacokinetic profile of 6-MeO-DMT in healthy volunteers.

Conclusion

6-MeO-DMT represents a promising frontier in the development of novel therapeutics for mood and anxiety disorders. Its unique pharmacological profile as a non-hallucinogenic serotonergic agonist warrants further investigation. The preclinical data, though limited, strongly suggests the potential for a safe and effective therapeutic agent that could circumvent the challenges associated with classic psychedelics. This technical guide provides a foundation for researchers to build upon as we continue to explore the therapeutic potential of this intriguing molecule.

References

Early Studies on the Non-Hallucinogenic Properties of 6-Methoxy-N,N-dimethyltryptamine (6-MeO-DMT): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract